N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVTZEDHUGCKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine-Pyridine Intermediate
The pyrazine ring is functionalized with a pyridin-4-yl group via Suzuki-Miyaura coupling. Typical conditions include:
| Reaction Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 M) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 68–72% |
This step ensures regioselective coupling at the pyrazine C3 position, critical for subsequent functionalization.
Amide Bond Formation
The final step involves coupling the primary amine with benzoyl chloride:
| Condition | Detail |
|---|---|
| Coupling Agent | Triethylamine (3 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature, 4 hours |
| Workup | Aqueous NaHCO₃ wash, column chromatography |
| Yield | 92% |
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Comparative studies of Pd catalysts reveal:
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(PPh₃)₄ | 72 | <5% homocoupling |
| PdCl₂(dppf) | 65 | 12% homocoupling |
| Pd(OAc)₂/XPhos | 70 | 8% deboronation |
Pd(PPh₃)₄ provides optimal balance between yield and selectivity.
Solvent Effects in Amidation
Solvent polarity significantly impacts amidation efficiency:
| Solvent | Yield (%) | Reaction Time (hours) |
|---|---|---|
| DCM | 92 | 4 |
| THF | 84 | 6 |
| DMF | 78 | 3 |
| Acetonitrile | 65 | 8 |
DCM minimizes side reactions while maintaining high reactivity.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the amidation step:
| Parameter | Value |
|---|---|
| Flow Rate | 0.5 mL/min |
| Residence Time | 15 minutes |
| Temperature | 50°C |
| Productivity | 1.2 kg/day |
This method reduces solvent use by 40% compared to batch processes.
Purification Techniques
Industrial purification combines crystallization and chromatography:
| Step | Method | Purity (%) |
|---|---|---|
| Initial Crystallization | Ethanol/water (7:3) | 95 |
| Column Chromatography | Silica gel, hexane/EtOAc (1:1) | 99.5 |
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, 2H, pyridyl), 8.50 (s, 1H, pyrazine), 4.85 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (C=O), 150.1 (pyrazine C), 149.8 (pyridyl C) |
| HRMS | m/z 291.1245 [M+H]⁺ (calc. 291.1242) |
Purity Assessment
HPLC analysis under the following conditions confirms >99% purity:
| Column | C18, 5 µm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | MeCN/H₂O (60:40), 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 minutes |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazine Functionalization :
Amide Hydrolysis Under Acidic Conditions :
- Issue : Degradation during workup.
- Solution : Neutral pH aqueous washes and low-temperature quenching.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic effects in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Structural Insights :
Physicochemical Properties
- Melting Points :
- Solubility : Hydrochloride salts (e.g., 6a ) improve aqueous solubility compared to neutral analogs. Trifluoromethyl groups (e.g., ) increase lipophilicity (logP >4), impacting membrane permeability .
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions that typically involve multi-step processes. The synthesis often begins with the formation of the benzamide core, followed by the introduction of the pyridinyl and pyrazinyl moieties. Common synthetic routes include:
- Formation of Benzamide Core : Reacting appropriate benzoic acids with amines.
- Introduction of Functional Groups : Utilizing nucleophilic substitution reactions to attach pyridinyl and pyrazinyl groups.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-tubercular agent and its interactions with biological targets.
Anti-Tubercular Activity
Recent research has demonstrated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, a study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 7e | - | 40.32 |
These compounds were also evaluated for cytotoxicity against HEK-293 cells, showing low toxicity profiles, which is crucial for their development as therapeutic agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in bacterial metabolism or interfere with signaling pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Study on Anti-Tubercular Agents : A series of novel benzamide derivatives were synthesized and tested for their activity against M. tuberculosis. The results indicated that modifications to the benzamide structure could enhance potency and selectivity .
- Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact at the molecular level with target proteins, providing insights into their potential efficacy as therapeutic agents .
- Comparative Analysis : The compound has been compared with similar structures such as other benzamide derivatives and pyrazinyl compounds, revealing unique properties that may confer enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
